molecular formula C12H12N2O4 B11977610 4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11977610
M. Wt: 248.23 g/mol
InChI Key: MBGFXTSZNLJTQD-UHFFFAOYSA-N
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Description

4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is a compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE typically involves the reaction of quinolinone derivatives with appropriate amines. One common method involves starting from quinolinone and reacting it with ethanolamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives with additional hydroxyl or carbonyl groups, while reduction could produce more saturated analogs .

Scientific Research Applications

4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes such as lipoxygenase, thereby reducing inflammation. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolinone: Shares the quinolinone core but lacks the hydroxyethyl and carboxamide groups.

    4-Hydroxy-N-(2-hydroxy-1-phenylethyl)-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide: Similar structure with phenyl substitutions.

Uniqueness

4-HYDROXY-N-(2-HYDROXYETHYL)-2-OXO-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl and carboxamide groups enhance its solubility and reactivity, making it a versatile compound for various applications .

Properties

Molecular Formula

C12H12N2O4

Molecular Weight

248.23 g/mol

IUPAC Name

4-hydroxy-N-(2-hydroxyethyl)-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O4/c15-6-5-13-11(17)9-10(16)7-3-1-2-4-8(7)14-12(9)18/h1-4,15H,5-6H2,(H,13,17)(H2,14,16,18)

InChI Key

MBGFXTSZNLJTQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NCCO)O

Origin of Product

United States

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